Cas no 2580228-12-0 (3-{(benzyloxy)carbonylamino}-6-oxo-1H,6H,7H-pyrazolo3,4-bpyridine-5-carboxylic acid)

3-{(benzyloxy)carbonylamino}-6-oxo-1H,6H,7H-pyrazolo3,4-bpyridine-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- EN300-27722629
- 3-{[(benzyloxy)carbonyl]amino}-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
- 2580228-12-0
- 3-{(benzyloxy)carbonylamino}-6-oxo-1H,6H,7H-pyrazolo3,4-bpyridine-5-carboxylic acid
-
- インチ: 1S/C15H12N4O5/c20-13-10(14(21)22)6-9-11(16-13)18-19-12(9)17-15(23)24-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,21,22)(H3,16,17,18,19,20,23)
- InChIKey: PSHSJCFFGAWGHQ-UHFFFAOYSA-N
- SMILES: O(C(NC1C2C=C(C(=O)O)C(NC=2NN=1)=O)=O)CC1C=CC=CC=1
計算された属性
- 精确分子量: 328.08076950g/mol
- 同位素质量: 328.08076950g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 氢键受体数量: 6
- 重原子数量: 24
- 回転可能化学結合数: 5
- 複雑さ: 558
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 133Ų
- XLogP3: 1.7
3-{(benzyloxy)carbonylamino}-6-oxo-1H,6H,7H-pyrazolo3,4-bpyridine-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27722629-0.25g |
3-{[(benzyloxy)carbonyl]amino}-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid |
2580228-12-0 | 95.0% | 0.25g |
$591.0 | 2025-03-20 | |
Enamine | EN300-27722629-0.1g |
3-{[(benzyloxy)carbonyl]amino}-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid |
2580228-12-0 | 95.0% | 0.1g |
$565.0 | 2025-03-20 | |
Enamine | EN300-27722629-0.5g |
3-{[(benzyloxy)carbonyl]amino}-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid |
2580228-12-0 | 95.0% | 0.5g |
$616.0 | 2025-03-20 | |
Enamine | EN300-27722629-1.0g |
3-{[(benzyloxy)carbonyl]amino}-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid |
2580228-12-0 | 95.0% | 1.0g |
$642.0 | 2025-03-20 | |
Enamine | EN300-27722629-10g |
3-{[(benzyloxy)carbonyl]amino}-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid |
2580228-12-0 | 10g |
$2762.0 | 2023-09-10 | ||
Enamine | EN300-27722629-2.5g |
3-{[(benzyloxy)carbonyl]amino}-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid |
2580228-12-0 | 95.0% | 2.5g |
$1260.0 | 2025-03-20 | |
Enamine | EN300-27722629-1g |
3-{[(benzyloxy)carbonyl]amino}-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid |
2580228-12-0 | 1g |
$642.0 | 2023-09-10 | ||
Enamine | EN300-27722629-5.0g |
3-{[(benzyloxy)carbonyl]amino}-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid |
2580228-12-0 | 95.0% | 5.0g |
$1862.0 | 2025-03-20 | |
Enamine | EN300-27722629-0.05g |
3-{[(benzyloxy)carbonyl]amino}-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid |
2580228-12-0 | 95.0% | 0.05g |
$539.0 | 2025-03-20 | |
Enamine | EN300-27722629-10.0g |
3-{[(benzyloxy)carbonyl]amino}-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid |
2580228-12-0 | 95.0% | 10.0g |
$2762.0 | 2025-03-20 |
3-{(benzyloxy)carbonylamino}-6-oxo-1H,6H,7H-pyrazolo3,4-bpyridine-5-carboxylic acid 関連文献
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
3-{(benzyloxy)carbonylamino}-6-oxo-1H,6H,7H-pyrazolo3,4-bpyridine-5-carboxylic acidに関する追加情報
Introduction to 3-{(benzyloxy)carbonylamino}-6-oxo-1H,6H,7H-pyrazolo[3,4-bpyridine-5-carboxylic acid (CAS No. 2580228-12-0)
3-{(benzyloxy)carbonylamino}-6-oxo-1H,6H,7H-pyrazolo[3,4-bpyridine-5-carboxylic acid, identified by its CAS number 2580228-12-0, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrazolopyridine class, a structural motif known for its broad spectrum of biological activities. The presence of multiple functional groups, including a benzyloxy carbonyl moiety and an amino group, makes it a versatile intermediate for the synthesis of biologically active molecules.
The pyrazolopyridine scaffold is particularly intriguing due to its ability to interact with various biological targets. In recent years, there has been a surge in research focused on developing novel heterocyclic compounds as potential therapeutic agents. The structural features of 3-{(benzyloxy)carbonylamino}-6-oxo-1H,6H,7H-pyrazolo[3,4-bpyridine-5-carboxylic acid make it an attractive candidate for further exploration in drug discovery programs.
One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of more complex molecules. The benzyloxy carbonyl group is a well-known protecting group in peptide chemistry and can be selectively removed under specific conditions to reveal the underlying amino group. This feature allows for precise control over the synthesis of peptidomimetics and other bioactive peptides. Additionally, the amino group provides a site for further functionalization, enabling the attachment of various pharmacophores that could enhance binding affinity or modulate pharmacokinetic properties.
Recent advancements in computational chemistry have facilitated the design of novel heterocyclic compounds with tailored biological properties. The pyrazolopyridine core has been extensively studied computationally to identify optimal substituents that enhance binding to biological targets. Studies have shown that modifications at the 5-position of the pyrazolopyridine ring can significantly influence the compound's interactions with enzymes and receptors. The 3-{(benzyloxy)carbonylamino}-6-oxo-1H,6H,7H-pyrazolo[3,4-bpyridine-5-carboxylic acid structure aligns well with these findings, suggesting its potential as a lead compound in drug discovery.
In addition to its synthetic utility, this compound has shown promise in preliminary biological assays. The combination of structural features such as the benzyloxy carbonyl, amino, and oxo groups may contribute to its interaction with biological targets such as kinases and transcription factors. These interactions are critical for developing small molecule inhibitors that can modulate cellular processes relevant to various diseases.
The development of novel therapeutic agents often involves a multi-step synthesis process that requires careful optimization of reaction conditions. The synthesis of 3-{(benzyloxy)carbonylamino}-6-oxo-1H,6H,7H-pyrazolo[3,4-bpyridine-5-carboxylic acid presents several challenges due to its complex structure. However, recent advances in synthetic methodologies have made it possible to construct such molecules with higher efficiency and yield. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to introduce aryl groups at specific positions within the heterocyclic core.
The role of computational tools in drug discovery cannot be overstated. Molecular modeling and virtual screening techniques have enabled researchers to predict the binding modes of small molecules to biological targets with remarkable accuracy. These predictions can guide experimental efforts by identifying promising candidates for further investigation. In the case of 3-{(benzyloxy)carbonylamino}-6-oxo-1H,6H,7H-pyrazolo[3,4-bpyridine-5-carboxylic acid, computational studies have suggested that modifications at the 5-position could enhance binding affinity to target proteins.
One area of particular interest is the development of kinase inhibitors for treating cancers and inflammatory diseases. Kinases are enzymes that play a crucial role in cell signaling pathways and are often dysregulated in disease states. Small molecule inhibitors targeting kinases have been highly successful therapeutics; however, there is still a need for more selective and potent inhibitors. The structural features of 3-{(benzyloxy)carbonylamino}-6-oxo-1H,6H,7H-pyrazolo[3,4-bpyridine-5-carboxylic acid make it a promising candidate for further development as a kinase inhibitor.
The synthesis and characterization of this compound have also provided insights into its chemical reactivity and stability under various conditions. Understanding these properties is essential for optimizing its use in pharmaceutical applications. For example, studies have shown that protecting groups such as the benzyloxy carbonyl can influence the compound's solubility and stability in different solvents.
Future research directions may include exploring derivatives of this compound that exhibit enhanced biological activity or improved pharmacokinetic properties. Additionally, investigating its potential as an intermediate in other synthetic pathways could open up new avenues for drug discovery. The versatility of this heterocyclic scaffold suggests that it will remain a valuable tool for medicinal chemists in years to come.
In conclusion,3-{(benzyloxy)carbonylamino}-6-oxo-1H,6H,7H-pyrazolo[3,4-bpyridine-5-carboxylic acid (CAS No. 2580228-12-0) represents an exciting opportunity for researchers interested in developing novel therapeutic agents. Its unique structural features and potential applications make it a compelling subject for further investigation.
2580228-12-0 (3-{(benzyloxy)carbonylamino}-6-oxo-1H,6H,7H-pyrazolo3,4-bpyridine-5-carboxylic acid) Related Products
- 13977-28-1(Embramine Hydrochloride)
- 2763928-95-4(2-Azaspiro[3.5]nonane-7-carboxylic acid, ethyl ester)
- 1805248-72-9(Ethyl 2-bromo-4-fluoro-6-nitrophenylacetate)
- 1196154-93-4(4-bromo-5-methyl-pyridine-2-carboxylic acid)
- 1805398-45-1(Ethyl 2-aminomethyl-3-bromo-4-cyanophenylacetate)
- 374678-33-8(9N-Trityl Guanine)
- 1955514-60-9(4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride)
- 1525448-15-0(1-(1,3-Thiazol-4-yl)butan-1-one)
- 2177366-45-7(3-({[3,3'-bipyridine]-5-yl}methyl)-1-[(naphthalen-1-yl)methyl]urea)
- 1443341-68-1(2-(2-(2,3,4-Trifluorophenoxy)ethyl)-1,3-dioxane)




